molecular formula C20H19ClN2O4S2 B4153298 3-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide

3-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B4153298
M. Wt: 451.0 g/mol
InChI Key: ZQGDYHQRCNDDFB-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C14H14ClNO2S. This compound is notable for its unique structure, which includes a benzothiophene core, a sulfonyl group, and a tetrahydrofuranyl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the chloro and carboxamide groups. The sulfonyl group is then added through a sulfonation reaction, and finally, the tetrahydrofuranyl moiety is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

3-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide
  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 2-phenyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide

Uniqueness

3-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with a sulfonyl group and a tetrahydrofuranyl moiety. This structure provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

IUPAC Name

3-chloro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c21-18-16-5-1-2-6-17(16)28-19(18)20(24)23-13-7-9-15(10-8-13)29(25,26)22-12-14-4-3-11-27-14/h1-2,5-10,14,22H,3-4,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGDYHQRCNDDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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